(2S)-2-Chloro-5-(diaminomethylideneamino)pentanoic acid;hydrochloride (2S)-2-Chloro-5-(diaminomethylideneamino)pentanoic acid;hydrochloride
Brand Name: Vulcanchem
CAS No.: 102733-82-4
VCID: VC20778145
InChI: InChI=1S/C6H12ClN3O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1
SMILES: C(CC(C(=O)O)Cl)CN=C(N)N.Cl
Molecular Formula: C6H13Cl2N3O2
Molecular Weight: 230.09 g/mol

(2S)-2-Chloro-5-(diaminomethylideneamino)pentanoic acid;hydrochloride

CAS No.: 102733-82-4

Cat. No.: VC20778145

Molecular Formula: C6H13Cl2N3O2

Molecular Weight: 230.09 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-Chloro-5-(diaminomethylideneamino)pentanoic acid;hydrochloride - 102733-82-4

Specification

CAS No. 102733-82-4
Molecular Formula C6H13Cl2N3O2
Molecular Weight 230.09 g/mol
IUPAC Name (2S)-2-chloro-5-(diaminomethylideneamino)pentanoic acid;hydrochloride
Standard InChI InChI=1S/C6H12ClN3O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1
Standard InChI Key KGDSNZMDILJQHC-WCCKRBBISA-N
Isomeric SMILES C(C[C@@H](C(=O)O)Cl)CN=C(N)N.Cl
SMILES C(CC(C(=O)O)Cl)CN=C(N)N.Cl
Canonical SMILES C(CC(C(=O)O)Cl)CN=C(N)N.Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator